cis-4-Dimethylaminocinnamonitrile

stereochemistry physical property characterization thermal analysis

Procurement risk: treating cis/trans isomers as interchangeable leads to synthetic failure and invalid spectroscopic calibration. cis-4-Dimethylaminocinnamonitrile (CAS 31145-02-5), the Z-configured isomer with a distinct melting point (58-62 °C), solves this by providing unambiguous stereochemical identity for Knoevenagel-derived syntheses and chromatographic method development. - Ensures downstream stereochemical fidelity; precludes trans-isomer (CAS 32444-63-6) contamination artifacts. - Distinct InChIKey and ¹³C NMR signature enable immediate identity verification upon receipt. - Commercial material typically contains ~15% trans-isomer; plan analytical validation for critical purity requirements.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 31145-02-5
Cat. No. B3423637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Dimethylaminocinnamonitrile
CAS31145-02-5
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC#N
InChIInChI=1S/C11H12N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h3-8H,1-2H3/b4-3-
InChIKeyCSCOHKCYDZVRMQ-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-Dimethylaminocinnamonitrile: Identity & Specifications


cis-4-Dimethylaminocinnamonitrile (CAS 31145-02-5), also designated as (Z)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile , is a stereoisomer within the substituted cinnamonitrile chemical class that features an electron-donating dimethylamino group conjugated with a nitrile-functionalized alkenyl moiety. This compound serves as a specialized organic building block and research reagent wherein geometric configuration governs downstream reaction stereochemistry and material property outcomes . As a cis-configured isomer, it exhibits markedly distinct physical properties and reactivity patterns relative to its trans counterpart (CAS 32444-63-6), a differentiation that holds direct implications for synthetic route fidelity and analytical reproducibility .

cis-4-Dimethylaminocinnamonitrile: Isomer Non-Interchangeability Risk


Procurement decisions that treat cis- and trans-4-dimethylaminocinnamonitrile as interchangeable commodities introduce substantial technical risk. The stereochemistry at the central double bond confers divergent photophysical behavior, solubility characteristics, and chromatographic retention parameters, thereby precluding direct substitution in protocols designed around a specific isomer . Notably, commercial offerings of the cis-isomer may contain approximately 15% trans-isomer as an impurity , while the trans-isomer exhibits well-characterized solvatochromic fluorescence and nonlinear optical properties that the cis-isomer does not reliably replicate . Consequently, failure to verify isomeric identity and purity prior to procurement can result in irreproducible synthetic outcomes, compromised spectroscopic calibration, and invalidated experimental datasets.

cis-4-Dimethylaminocinnamonitrile: Differential Evidence vs. Comparators


Melting Point Differentiation from trans-Isomer

Geometric isomerism in 4-dimethylaminocinnamonitrile produces a substantial melting point differential that provides a straightforward physical criterion for distinguishing cis from trans forms. The cis-isomer (CAS 31145-02-5) melts in the range of 58.0 to 62.0 °C , whereas the trans-isomer (CAS 32444-63-6) melts at 165–168 °C as a yellow crystalline powder [1].

stereochemistry physical property characterization thermal analysis

Chromatography & NMR Spectral Distinction

The cis and trans isomers of 4-dimethylaminocinnamonitrile are chromatographically distinguishable and exhibit distinct NMR signatures. The cis-isomer is commercially specified with an MDL identifier of MFCD00143993 , whereas the trans-isomer carries MDL MFCD00001933 . In carbon-13 NMR spectroscopy (CDCl₃ solvent), a commercial mixture of cis and trans isomers (CAS 32444-63-6, 98% purity) yields a distinct spectral profile [1], confirming that the two stereoisomers are spectroscopically non-identical and therefore independently quantifiable in mixture analyses.

analytical chemistry chromatography NMR spectroscopy isomer identification

Solvatochromism & Photophysical Activity Comparison

The trans-isomer of 4-dimethylaminocinnamonitrile exhibits well-documented solvatochromic behavior with a UV-vis absorption maximum in the 350–400 nm range that undergoes a red shift with increasing solvent polarity, accompanied by fluorescence emission in the visible region whose intensity and wavelength are sensitive to microenvironment polarity . These properties underpin its established use as a fluorescent probe for biological systems and in nonlinear optical applications . For the cis-isomer, no published quantitative photophysical data (absorption λ_max, fluorescence quantum yield, solvatochromic shift magnitude) were identified in authoritative databases or peer-reviewed literature within the search scope [1].

fluorescence spectroscopy solvatochromism photophysics nonlinear optics

Purity Specifications & Commercial Availability

Commercial availability and purity specifications differ materially between the cis and trans isomers. The cis-isomer is offered at a minimum purity specification of 95% , with alternative sources listing 98.0% purity and a lead time of approximately 10 days . Critically, commercial cis material may contain approximately 15% trans-isomer as an impurity , a specification that directly impacts isomeric fidelity. In contrast, the trans-isomer is widely available from major suppliers including TCI America at ≥98.0% purity (crystalline powder, 5 g quantity) with no reported cis contamination .

chemical procurement purity specification supply chain research reagent

InChIKey & Database Registry Identifiers

The cis and trans isomers of 4-dimethylaminocinnamonitrile are assigned distinct InChIKey identifiers that encode stereochemical configuration, enabling unambiguous database retrieval and cheminformatic differentiation. The cis-isomer bears InChIKey CSCOHKCYDZVRMQ-ARJAWSKDSA-N , while the trans-isomer carries InChIKey CSCOHKCYDZVRMQ-ONEGZZNKSA-N . Additionally, the cis-isomer is indexed under NSC 636938 and Reaxys RN 2803345 , whereas the trans-isomer is registered under NSC 122722, EINECS 251-044-4, and PubChem CID 5374281 [1].

cheminformatics database registration chemical identity stereochemistry

cis-4-Dimethylaminocinnamonitrile: Application Scenarios


Stereospecific Organic Synthesis Building Block

cis-4-Dimethylaminocinnamonitrile is procured as a geometrically defined building block for Knoevenagel condensation-derived syntheses where the cis (Z) configuration at the acrylonitrile double bond must be preserved for downstream stereochemical outcomes . The compound's distinct melting point (58–62 °C) and unique MDL identifier (MFCD00143993) enable unambiguous identity verification before use . Researchers should anticipate that commercial material may contain approximately 15% trans-isomer and incorporate appropriate purification or analytical validation steps when isomeric purity is critical.

Analytical Reference Standard for Isomer Differentiation

The cis-isomer serves as a reference standard for developing and validating chromatographic or spectroscopic methods that distinguish cis/trans stereoisomers of cinnamonitrile derivatives. The distinct InChIKey (CSCOHKCYDZVRMQ-ARJAWSKDSA-N) and ¹³C NMR spectral profile (CDCl₃) of the cis-isomer provide unambiguous analytical signatures . The commercially available mixture of cis and trans isomers (Sigma-Aldrich Catalog 145556) further enables method development for isomer separation and quantification .

Non-Fluorescent Reference for Materials Science

Given the absence of documented photophysical data for cis-4-dimethylaminocinnamonitrile in contrast to the well-characterized solvatochromic fluorescence and nonlinear optical properties of the trans-isomer , the cis-isomer is appropriately employed as a stereochemical control or non-fluorescent reference compound in comparative materials science investigations. Procurement for fluorescence-based applications should instead specify the trans-isomer (CAS 32444-63-6) with ≥98.0% purity .

Low-Melting Component for Thermally Sensitive Formulations

The substantial melting point differential between cis (58–62 °C) and trans (165–168 °C) isomers enables selective procurement of the cis form for formulations or solid-state reactions that require a low-melting crystalline component. The cis-isomer's melting point lies well below typical organic reaction temperatures (e.g., reflux conditions), potentially facilitating melt-phase processing or solid-state transformations that are inaccessible with the higher-melting trans-isomer.

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